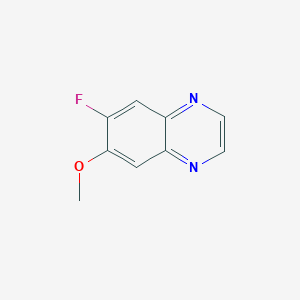

6-Fluoro-7-methoxyquinoxaline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7FN2O |

|---|---|

Molecular Weight |

178.16 g/mol |

IUPAC Name |

6-fluoro-7-methoxyquinoxaline |

InChI |

InChI=1S/C9H7FN2O/c1-13-9-5-8-7(4-6(9)10)11-2-3-12-8/h2-5H,1H3 |

InChI Key |

YYMQZZOMPSIZLS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=NC=CN=C2C=C1F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Fluoro 7 Methoxyquinoxaline and Its Derivatives

Strategic Approaches to the Quinoxaline (B1680401) Core Formation

The construction of the fundamental quinoxaline ring system is the cornerstone of synthesizing 6-Fluoro-7-methoxyquinoxaline. Various strategies have been developed to achieve this, primarily revolving around the formation of the pyrazine (B50134) ring fused to a benzene (B151609) ring.

Condensation Reactions of Substituted 1,2-Diamines with 1,2-Dicarbonyl Compounds

The most classical and widely employed method for quinoxaline synthesis is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. sapub.orgsapub.org This approach offers a straightforward route to the quinoxaline scaffold. In the context of this compound, the key starting material is 4-fluoro-5-methoxybenzene-1,2-diamine. cymitquimica.comaksci.comcymitquimica.comalfa-chemistry.com This diamine is then reacted with a suitable 1,2-dicarbonyl compound, such as glyoxal (B1671930) or its derivatives, to yield the desired quinoxaline.

The reaction is typically carried out in a suitable solvent, often under acidic or catalytic conditions to facilitate the condensation and subsequent cyclization. sapub.orgnih.gov A variety of catalysts have been explored to improve the efficiency and yield of this reaction, including iodine, mdpi.com phenol (B47542), sapub.org and various metal-based catalysts. sid.ir Microwave-assisted synthesis has also been shown to accelerate the reaction, leading to shorter reaction times and excellent yields. mdpi.com

| Reactants | Catalyst/Conditions | Product | Reference |

| 4-Fluoro-5-methoxybenzene-1,2-diamine and Glyoxal | Acid catalyst (e.g., acetic acid) | This compound | sapub.orgsapub.org |

| o-Phenylenediamine (B120857) and Phenylglyoxal monohydrate | Iodine (5 mol%), Microwave | 2-Phenylquinoxaline | mdpi.com |

| Benzene-1,2-diamine and Benzil | Phenol (20 mol%), Room Temperature | 2,3-Diphenylquinoxaline | sapub.org |

Cyclization-Based Syntheses of Functionalized Quinoxalines

Beyond the direct condensation approach, various cyclization strategies have been developed for the synthesis of functionalized quinoxalines. These methods often involve the construction of a precursor that already contains some of the desired functionalities, followed by a cyclization step to form the quinoxaline ring. For instance, reductive cyclization of dinitro compounds can be employed. sapub.org In one such approach, 1,5-difluoro-2,4-dinitrobenzene (B51812) derivatives can be reacted with an amino acid, followed by reductive cyclization to form quinoxalinones. sapub.org Another method involves the cyclization of α-arylimino oximes derived from α-dicarbonyl compounds. sid.ir Tandem oxidative azidation/cyclization reactions of N-arylenamines also provide a modern route to quinoxaline derivatives. acs.org These methods offer alternative pathways to access a diverse range of substituted quinoxalines.

Regioselective Introduction of Fluoro and Methoxy (B1213986) Substituents

The precise placement of the fluoro and methoxy groups on the quinoxaline ring is crucial for the desired biological activity and properties of the final compound. Regioselectivity can be achieved either by starting with a pre-functionalized benzene ring or by introducing the substituents onto the quinoxaline core at a later stage.

Precursor Synthesis via Halogenation and Methoxylation

A common strategy for the synthesis of this compound involves the preparation of the key intermediate, 4-fluoro-5-methoxybenzene-1,2-diamine. The synthesis of this precursor often starts from a commercially available substituted aniline. For example, 4-fluoro-2-nitroaniline (B1293508) can be catalytically hydrogenated to 4-fluoro-o-phenylenediamine. nih.gov Subsequent steps would then involve the regioselective introduction of the methoxy group.

Another approach involves a multi-step synthesis starting from 3-chloro-4-fluoro benzamine. nih.gov This involves acetylation of the amino group, followed by nitration, reduction of the nitro group to an amine, and then condensation with a diketone to form a 6-chloro-7-fluoro quinoxaline. nih.gov The chloro group can then potentially be substituted with a methoxy group.

| Starting Material | Key Steps | Intermediate | Reference |

| 4-Fluoro-2-nitroaniline | Catalytic hydrogenation (Pd/C) | 4-Fluoro-o-phenylenediamine | nih.gov |

| 3-Chloro-4-fluoro benzamine | Acetylation, Nitration, Reduction | 1,2-Diamino-4-chloro-5-fluorobenzene | nih.gov |

Nucleophilic Aromatic Substitution in Quinoxaline Synthesis

Microwave-accelerated nucleophilic substitution has been successfully employed for the synthesis of 6-aminoquinoxalines from 6-fluoroquinoxalines, demonstrating the feasibility of this approach for introducing various substituents. nih.gov The reactivity in these reactions is dependent on the nature of the nucleophile and the presence of activating groups on the quinoxaline ring. nih.gov The substitution of fluorine atoms in 6,7-difluoroquinoxaline (B3116332) with amines has also been studied, leading to the formation of monofluoro derivatives. chimicatechnoacta.ru

Catalytic Methodologies in Quinoxaline Framework Construction and Functionalization

Catalysis plays a pivotal role in modern organic synthesis, and the preparation of quinoxalines is no exception. Various catalytic systems have been developed to enhance the efficiency, selectivity, and sustainability of quinoxaline synthesis.

Catalysts are frequently used in the classical condensation reaction to improve yields and shorten reaction times. sapub.orgsid.ir These can range from simple acids and bases to more complex metal-based catalysts. For example, ammonium (B1175870) heptamolybdate tetrahydrate has been shown to efficiently catalyze the condensation of aryl-1,2-diamines with 1,2-diketones in an environmentally friendly water/ethanol (B145695) mixture. sid.ir Nano-catalysts, such as silica (B1680970) nanoparticles, are also emerging as effective catalysts for quinoxaline synthesis under solvent-free conditions. rsc.org

Furthermore, catalytic methods are instrumental in the functionalization of the quinoxaline ring. Transition metal-catalyzed cross-coupling reactions, for example, can be used to introduce a wide variety of substituents. Ruthenium-catalyzed C-H functionalization of 2-arylquinoxalines has been developed for the construction of more complex fused ring systems. acs.org Gold-catalyzed intramolecular hydroamination of alkynes provides a route to functionalized 3H-pyrrolo-[1,2,3-de]quinoxalines. mdpi.com These advanced catalytic methods open up new avenues for the synthesis of novel and diverse quinoxaline derivatives with potential applications in various fields. Recent developments also include the use of heterogeneous catalysis for direct C-H functionalization of quinoxalin-2(1H)-ones, highlighting a move towards more sustainable and recyclable catalytic systems. mdpi.com

| Catalyst | Reaction Type | Substrates | Product Type | Reference |

| Ammonium heptamolybdate tetrahydrate | Condensation | Aryl-1,2-diamines, 1,2-diketones | Quinoxalines | sid.ir |

| Silica nanoparticles | Condensation | 1,2-Diamines, 1,2-Diketones | Quinoxalines | rsc.org |

| Ru(II) complex | C-H Functionalization/Oxidation | 2-Arylquinoxalines, Sulfonyl azides | N-Substituted indolo[2,3-b]quinoxalines | acs.org |

| Gold catalyst | Intramolecular Hydroamination | N-Alkynyl indoles | 3H-Pyrrolo-[1,2,3-de]quinoxalines | mdpi.com |

| Heterogeneous catalysts | Direct C-H Functionalization | Quinoxalin-2(1H)-ones | 3-Substituted quinoxalin-2(1H)-ones | mdpi.com |

Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in the synthesis of complex organic molecules like quinoxaline derivatives. For instance, the Sonogashira cross-coupling reaction has been successfully employed to synthesize phenylethynylquinoxalines. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. A notable example is the reaction of 2-chloro-6-methoxycarbonyl-3-methylquinoxaline with phenylacetylene (B144264) in the presence of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) to yield 6-methoxycarbonyl-3-methyl-2-phenylethynylquinoxaline. researchgate.net

Similarly, these catalytic systems can be adapted for the formation of C-N bonds, crucial for introducing amine functionalities into the quinoxaline scaffold. This is particularly relevant for creating derivatives with enhanced biological activities. The ability to form these bonds under relatively mild conditions makes palladium catalysis a cornerstone of modern organic synthesis.

Green Chemistry Principles in the Synthesis of Quinoxaline Derivatives

The integration of green chemistry principles into the synthesis of quinoxaline derivatives is a significant step towards sustainable and environmentally responsible chemical manufacturing. ijirt.orgjocpr.com This approach focuses on minimizing waste, reducing energy consumption, and using less hazardous substances. ijirt.orgijirt.org

Key aspects of green chemistry in quinoxaline synthesis include:

Green Solvents: Traditional syntheses often rely on toxic and volatile organic solvents. Green alternatives like water, ethanol, and polyethylene (B3416737) glycol (PEG) are increasingly being used. ijirt.orgjocpr.comripublication.com Water is particularly advantageous as it is non-toxic, non-flammable, and readily available. jocpr.com PEG-400, being non-toxic, inexpensive, and recyclable, also serves as an excellent eco-friendly reaction medium. ripublication.com

Energy-Efficient Techniques: Microwave irradiation and ultrasonic waves have emerged as energy-efficient alternatives to conventional heating methods. ijirt.orgijirt.orgbenthamdirect.com These techniques can significantly reduce reaction times and improve yields.

The ultimate goal of applying green chemistry principles is to develop synthetic protocols that are not only efficient and high-yielding but also have a minimal environmental footprint. ijirt.orgijirt.org

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives. This involves a systematic investigation of various parameters that can influence the reaction outcome.

Key Optimization Parameters:

| Parameter | Description | Potential Impact on Reaction |

| Solvent | The medium in which the reaction is conducted. | Can affect reactant solubility, reaction rate, and product stability. A solvent-free approach or the use of green solvents like ethanol can lead to higher yields. nih.gov |

| Catalyst | A substance that increases the rate of a chemical reaction without itself undergoing any permanent chemical change. | The choice and amount of catalyst can dramatically influence reaction time and yield. For example, using TiO₂-Pr-SO₃H in ethanol has been shown to give a 95% yield in just 10 minutes. nih.gov |

| Temperature | The degree of heat present in a substance or object. | Can affect reaction kinetics and selectivity. Some reactions proceed efficiently at room temperature, while others may require heating to reflux. nih.gov |

| Reaction Time | The duration for which the reaction is allowed to proceed. | Insufficient time may lead to incomplete reaction, while excessive time can result in side product formation. Monitoring the reaction is key to determining the optimal time. nih.gov |

A common strategy to enhance yields is the one-pot synthesis approach, where multiple reaction steps are carried out in the same flask without isolating intermediates. This can reduce material loss and save time. For instance, a one-step synthesis of quinoxalines has been achieved by reacting substituted 1,2-phenylenediamine with benzyl (B1604629) under optimized conditions. nih.gov

Analytical Techniques for Reaction Monitoring and Product Isolation

A suite of analytical techniques is indispensable for monitoring the progress of synthetic reactions and for the characterization and purification of the final products.

Commonly Used Analytical Techniques:

| Technique | Purpose |

| Thin-Layer Chromatography (TLC) | A simple and rapid method used to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of products. semanticscholar.org |

| High-Performance Liquid Chromatography (HPLC) | A powerful technique for separating, identifying, and quantifying each component in a mixture. It is crucial for determining the purity of the final product. semanticscholar.orgacs.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the structure and chemical environment of atoms within a molecule. ¹H NMR, ¹³C NMR, and ¹⁹F NMR are particularly useful for characterizing quinoxaline derivatives. ripublication.comgoogle.comgoogle.com |

| Mass Spectrometry (MS) | Determines the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound. ripublication.com |

| Column Chromatography | A widely used method for the purification of reaction products. The crude product is passed through a column packed with a stationary phase (e.g., silica gel), and different components are separated based on their differential adsorption. nih.gov |

| Recrystallization | A purification technique for solid compounds. The impure compound is dissolved in a suitable solvent and then allowed to crystallize, leaving impurities behind in the solution. evitachem.com |

The selection of appropriate analytical and purification methods is critical to ensure the isolation of this compound and its derivatives with high purity, which is essential for their subsequent applications.

Chemical Reactivity and Transformation Pathways of 6 Fluoro 7 Methoxyquinoxaline

Electrophilic Aromatic Substitution Reactions on the Quinoxaline (B1680401) Ring System

The quinoxaline ring system is inherently electron-deficient due to the presence of two nitrogen atoms in the pyrazine (B50134) moiety. This characteristic generally deactivates the molecule towards electrophilic aromatic substitution (EAS). thieme-connect.dethieme-connect.de However, reactions can proceed, with substitution favoring the 5- and 8-positions on the benzene (B151609) ring, where calculations show the highest electron density. thieme-connect.dethieme-connect.de The presence of electron-donating groups on this ring can facilitate such reactions. thieme-connect.dethieme-connect.de

Direct Functionalization at Unsubstituted Positions

In 6-fluoro-7-methoxyquinoxaline, the two unsubstituted positions on the benzenoid ring are C5 and C8. The directing effects of the existing substituents determine the regioselectivity of electrophilic attack. The methoxy (B1213986) group at C7 is a strong activating group and directs electrophiles to its ortho and para positions (C6 and C8). The fluoro group at C6 is a deactivating group due to its strong inductive electron withdrawal, but it also directs ortho and para (C5 and C7).

The outcome of an electrophilic substitution is a balance of these effects. The activating, ortho,para-directing methoxy group at C7 strongly favors substitution at the C8 position. Conversely, the deactivating, ortho,para-directing fluoro group at C6 directs towards the C5 position. In practice, the activating effect of the methoxy group is typically dominant. Studies on analogous compounds, such as the nitration of 6-methoxyquinoxaline (B1582197), have shown that substitution occurs preferentially at the C5 position, which is ortho to the methoxy group. doi.orgcusat.ac.in Therefore, it is predicted that electrophilic attack on this compound will primarily yield the 5-substituted product, driven by the powerful activating effect of the methoxy group.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reagent/Reaction | Predicted Major Product | Rationale |

| HNO₃/H₂SO₄ (Nitration) | 6-Fluoro-7-methoxy-5-nitroquinoxaline | The methoxy group at C7 activates the C5 and C8 positions. The C5 position is favored. doi.orgcusat.ac.in |

| Br₂/FeBr₃ (Bromination) | 5-Bromo-6-fluoro-7-methoxyquinoxaline | Halogenation follows the same directing effects as nitration, favoring substitution at the most activated position. |

| SO₃/H₂SO₄ (Sulfonation) | This compound-5-sulfonic acid | Substitution is directed to the C5 position by the activating methoxy group. |

Nucleophilic Aromatic Substitution Reactions of the Fluoro Moiety

The presence of the electron-withdrawing quinoxaline ring system facilitates nucleophilic aromatic substitution (SNAr) on the benzene ring, particularly for halogen substituents. masterorganicchemistry.com The fluorine atom at the C6 position of this compound is a prime site for such reactions.

Mechanism and Scope of Fluorine Displacement

The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring, followed by the elimination of the leaving group. The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluoro substituent. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The electron-withdrawing nature of the pyrazine ring helps to stabilize the negative charge of this intermediate. In the second, typically fast, step, the aromaticity is restored by the expulsion of the fluoride (B91410) ion.

Although the carbon-fluorine bond is very strong, fluorine is an excellent leaving group in SNAr reactions. This is because its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. The rate-determining step is the initial attack by the nucleophile, not the cleavage of the C-F bond. masterorganicchemistry.com

A wide range of nucleophiles can be employed to displace the fluorine atom, leading to a diverse array of 6-substituted-7-methoxyquinoxaline derivatives. Research on 6-fluoroquinoxalines has demonstrated successful substitutions with various amines and nitrogen-containing heterocycles, often accelerated by microwave irradiation. researchgate.net Other studies have shown similar reactivity for 6,7-difluoroquinoxalines. chimicatechnoacta.ru

Table 2: Examples of Nucleophilic Substitution of the Fluoro Group in 6-Fluoroquinoxaline Analogs

| Nucleophile | Reagent Example | Product Type | Reference |

| Primary/Secondary Amines | Piperidine, Morpholine, Benzylamine | 6-Amino-7-methoxyquinoxalines | researchgate.net |

| Nitrogen Heterocycles | Imidazole, Pyrazole | 6-(Heterocyclyl)-7-methoxyquinoxalines | researchgate.net |

| Alkoxides | Sodium Methoxide (B1231860) | 6,7-Dimethoxyquinoxaline | researchgate.net |

| Thiols | Sodium Thiophenoxide | 6-(Arylthio)-7-methoxyquinoxalines | d-nb.info |

Reactions Modifying the Methoxy Group

The methoxy group at the C7 position provides another handle for chemical modification, primarily through cleavage of the ether bond.

O-Demethylation and Subsequent O-Alkylation Reactions

The most common transformation of the methoxy group is O-demethylation to yield the corresponding phenol (B47542), 6-fluoro-7-hydroxyquinoxaline. This reaction involves the cleavage of the aryl-O–CH₃ bond. A premier reagent for this transformation is boron tribromide (BBr₃), which effectively cleaves aryl methyl ethers under mild conditions. commonorganicchemistry.comresearchgate.net The reaction proceeds by coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. nih.gov Strong protic acids such as hydrobromic acid (HBr) can also be used, though they typically require harsher conditions. libretexts.org

Once the 6-fluoro-7-hydroxyquinoxaline is formed, the resulting hydroxyl group can be readily re-functionalized through O-alkylation. This is commonly achieved using an alkyl halide in the presence of a base (e.g., K₂CO₃, Cs₂CO₃), a classic Williamson ether synthesis, to generate a new ether linkage. researchgate.netmedcraveonline.com This two-step sequence of demethylation followed by alkylation allows for the introduction of a wide variety of O-linked side chains.

Cleavage and Re-functionalization of the Ether Linkage

The cleavage of the ether linkage is the critical first step for any re-functionalization of the C7 position. The O-demethylation process effectively converts the relatively inert methoxy group into a reactive hydroxyl group. This phenol can then participate in a range of reactions beyond simple O-alkylation. For instance, it can be converted to a triflate (trifluoromethanesulfonate), which is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-nitrogen bonds at the C7 position. This pathway significantly expands the synthetic utility of the this compound scaffold.

Table 3: Reaction Sequence for Modification of the Methoxy Group

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | O-Demethylation | BBr₃ in DCM, or HBr (reflux) | 6-Fluoro-7-hydroxyquinoxaline |

| 2a | O-Alkylation | R-X (e.g., Benzyl (B1604629) bromide), K₂CO₃ | 7-(Alkoxy)-6-fluoroquinoxaline |

| 2b | O-Sulfonylation | Triflic anhydride, Pyridine | 6-Fluoroquinoxalin-7-yl trifluoromethanesulfonate |

Oxidation Chemistry of the Quinoxaline Heterocycle

The nitrogen atoms within the quinoxaline ring system are susceptible to oxidation, a reaction that significantly alters the electronic properties and reactivity of the molecule.

Formation of Quinoxaline N-Oxides

The oxidation of the quinoxaline core, including derivatives like 6-methoxyquinoxaline, can lead to the formation of quinoxaline N-oxides. evitachem.com This transformation is a common reaction for quinoxaline compounds. evitachem.com The resulting N-oxides, such as quinoxaline 1,4-di-N-oxides (QdNOs), are of particular interest due to their wide range of biological activities. researchgate.net The introduction of fluorine at the 6- and 7-positions of the quinoxaline ring in some derivatives has been shown to produce highly active compounds. researchgate.net The electrochemical properties of these N-oxides are influenced by the substituents on the quinoxaline ring; electron-withdrawing groups can facilitate the reduction of the N-oxide groups. researchgate.net

A related compound, 3-chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide, is a versatile, polyfunctionalized intermediate derived from an efficient one-step annulation reaction. researchgate.net This highlights the accessibility of N-oxide derivatives within this chemical family.

Complexation and Coordination Chemistry Studies

The quinoxaline scaffold, with its nitrogen-containing heterocyclic structure, is a subject of interest in coordination chemistry. While specific studies focusing solely on the complexation and coordination of this compound are not extensively detailed in the provided results, the broader class of quinoxaline derivatives is known to form complexes with metals. The nitrogen atoms of the pyrazine ring can act as ligands, participating in the formation of coordination compounds. For instance, a pyrazine ring nitrogen has been observed to form trifurcated intramolecular interactions. researchgate.net

Derivatization Strategies for Structural Diversification

This compound serves as a valuable scaffold for the synthesis of more complex molecules through various derivatization strategies. These methods allow for the introduction of diverse functional groups and the construction of fused heterocyclic systems.

Introduction of Carbonyl Functionalities (e.g., Aldehydes)

The introduction of carbonyl groups, such as aldehydes, onto the quinoxaline framework is a key strategy for further functionalization. For example, 1,4-diphenethyl-1,2,3,4-tetrahydro-7-methoxyquinoxalin-6-carbaldehyde has been synthesized and used as a precursor for novel styryl colorants. researchgate.net This aldehyde was prepared through the reductive alkylation of 6-methoxyquinoxaline. researchgate.net A related compound, 6-fluoro-3-methoxyquinoxaline-5-carbaldehyde, is also known. ambeed.com The synthesis of aldehydes and ketones can be achieved through various methods, including the oxidation of alcohols, hydration of alkynes, and ozonolysis of alkenes. libretexts.orgorganic-chemistry.org

Formation of Styryl and Phenylethynyl Derivatives through Coupling Reactions

Coupling reactions are instrumental in synthesizing styryl and phenylethynyl derivatives of quinoxalines, which often exhibit interesting photophysical properties. researchgate.net

Styryl Derivatives: These compounds can be synthesized via methods like the Knoevenagel condensation of a quinoxaline carbaldehyde with active methylene (B1212753) compounds. researchgate.net For example, novel styryl colorants have been prepared from 1,4-diphenethyl-1,2,3,4-tetrahydro-7-methoxyquinoxalin-6-carbaldehyde. researchgate.net These derivatives have shown fluorescence emission maxima in the range of 560-640 nm. researchgate.net

Phenylethynyl Derivatives: The Sonogashira cross-coupling reaction is a key method for introducing phenylethynyl groups onto the quinoxaline core. researchgate.netchemrxiv.org This reaction typically involves the coupling of a halo-quinoxaline with a terminal alkyne in the presence of a palladium catalyst. researchgate.net For instance, 2-chloro-6-methoxycarbonyl-3-methylquinoxaline has been coupled with phenylacetylene (B144264) to yield the corresponding phenylethynyl derivative. researchgate.net These types of quinoxaline derivatives have been shown to exhibit fluorescence. researchgate.net

Synthesis of Fused Heterocyclic Systems (e.g., Triazoloquinoxalines, Pyrazino[2,3-b]evitachem.comsapub.orgoxazines)

The quinoxaline ring can be annulated with other heterocyclic rings to create more complex, fused systems with potential biological applications.

Triazoloquinoxalines: These fused systems can be synthesized from hydrazinoquinoxaline precursors. For example, 7-fluoro-4-methoxy- evitachem.comresearchgate.netCurrent time information in Bangalore, IN.triazolo[4,3-a]quinoxaline has been prepared by heating 6-fluoro-2-hydrazino-3-methoxyquinoxaline with triethyl orthoformate. google.com The starting hydrazino compound was synthesized from 2,3-dichloro-6-fluoroquinoxaline. google.com

Pyrazino[2,3-b] evitachem.comCurrent time information in Bangalore, IN.oxazines: The synthesis of pyrazino[2,3-b] evitachem.comCurrent time information in Bangalore, IN.oxazine derivatives has been documented, though specific examples starting directly from this compound are not explicitly detailed. google.com However, the general construction of such fused systems often involves the cyclization of appropriately substituted quinoxaline precursors. For instance, bicyclic researchgate.netCurrent time information in Bangalore, IN.oxazino[2,3-b] researchgate.netCurrent time information in Bangalore, IN.oxazines have been synthesized through a [3+3]-annulation of cyclic nitronates with vinyl diazoacetates. mdpi.com Additionally, pyrazino[2,1-b] Current time information in Bangalore, IN.google.comoxazine derivatives have been synthesized by heating aminonaphthols with a cyclic imine. uzhnu.edu.ua A related complex fused system, (4R,12AS)-N-[(2,4-Difluorophenyl)methyl]-3,4,6,8,12,12A-hexahydro-7-methoxy-4-methyl-6,8-dioxo-2H-pyrido[1',2':4,5]pyrazino[2,1-b] Current time information in Bangalore, IN.google.comoxazine-9-carboxamide, indicates the possibility of incorporating a methoxy group into such structures. nih.gov

Advanced Spectroscopic and Structural Elucidation of 6 Fluoro 7 Methoxyquinoxaline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon-¹³ (¹³C) NMR for Core Structure Assignment

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are fundamental techniques for assigning the core structure of 6-Fluoro-7-methoxyquinoxaline. The chemical shifts (δ) in the NMR spectra are indicative of the electronic environment of each nucleus.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The protons on the quinoxaline (B1680401) ring system will appear in the aromatic region (typically δ 7.0-9.0 ppm). The position of these signals is influenced by the electron-donating effect of the methoxy group and the electron-withdrawing effect of the fluorine atom and the nitrogen atoms in the pyrazine (B50134) ring. The methoxy group protons will appear as a sharp singlet in the upfield region (typically δ 3.8-4.2 ppm).

Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant (¹JCF), which is a characteristic feature. The carbons of the pyrazine ring are typically found at lower field (higher ppm values) compared to the benzene (B151609) ring carbons. The methoxy carbon will appear in the upfield region (typically δ 55-60 ppm).

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |

| H-2 | 8.75 | 145.2 | s |

| H-3 | 8.75 | 145.2 | s |

| C-4a | - | 138.5 | - |

| H-5 | 7.80 | 110.5 (d, JCF ≈ 10 Hz) | d |

| C-6 | - | 155.0 (d, ¹JCF ≈ 250 Hz) | - |

| C-7 | - | 150.0 | - |

| H-8 | 7.50 | 105.3 | s |

| C-8a | - | 140.8 | - |

| OCH₃ | 4.05 | 56.5 | s |

Note: These are predicted values and may differ from experimental results. Coupling constants (J) are approximate.

Fluorine-¹⁹ (¹⁹F) NMR for Fluoro-Substituent Characterization

Fluorine-¹⁹ (¹⁹F) NMR spectroscopy is a highly sensitive technique used to characterize fluorine-containing compounds. nih.gov The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it an excellent NMR probe. nih.gov The chemical shift of the fluorine atom in this compound will be influenced by its position on the aromatic ring and the electronic effects of the methoxy group and the quinoxaline ring system. For fluoroaromatic compounds, the ¹⁹F chemical shifts typically appear in a wide range, and for a fluorine atom attached to a benzene ring, the shift is generally observed between -100 and -140 ppm relative to a standard reference like CFCl₃. The signal for the fluorine at the C-6 position is expected to be a doublet of doublets due to coupling with the neighboring protons H-5 and H-8.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

Two-dimensional (2D) NMR experiments are powerful for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. In this compound, a COSY spectrum would confirm the coupling between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments show correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). libretexts.org This is crucial for assigning the protonated carbons in the ¹³C NMR spectrum. For example, it would link the proton signal at δ 7.80 ppm to the carbon signal at δ 110.5 ppm (C-5).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically two or three bonds). libretexts.org HMBC is invaluable for connecting the different fragments of the molecule and for assigning quaternary (non-protonated) carbons. For instance, correlations would be expected from the methoxy protons to the C-7 carbon, and from the aromatic protons to the quaternary carbons of the quinoxaline ring system.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₉H₇FN₂O) with high confidence, by distinguishing it from other compounds with the same nominal mass.

Expected Fragmentation Pattern: The fragmentation of quinoxaline derivatives in the mass spectrometer often involves characteristic losses. For this compound, the initial molecular ion [M]⁺• would be observed. Subsequent fragmentation could involve:

Loss of a methyl radical (•CH₃): from the methoxy group, leading to an [M-15]⁺ ion.

Loss of formaldehyde (B43269) (CH₂O): from the methoxy group, resulting in an [M-30]⁺ ion.

Loss of hydrogen cyanide (HCN): a characteristic fragmentation of the pyrazine ring, leading to an [M-27]⁺ ion.

Loss of a fluorine radical (•F): resulting in an [M-19]⁺ ion.

The relative abundance of these fragment ions provides valuable structural information.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands for its various functional groups.

Characteristic IR Absorptions for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| C=N (in quinoxaline ring) | Stretching | 1620 - 1550 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-O (methoxy, aryl ether) | Asymmetric Stretching | 1275 - 1200 |

| C-O (methoxy, aryl ether) | Symmetric Stretching | 1075 - 1020 |

| C-F (aryl fluoride) | Stretching | 1250 - 1100 |

| C-H (methoxy) | Bending | 1470 - 1440 |

| Aromatic C-H | Out-of-plane Bending | 900 - 675 |

The presence of these characteristic absorption bands in the IR spectrum provides strong evidence for the presence of the quinoxaline core, the fluoro substituent, and the methoxy group. scialert.netspectroscopyonline.comuobabylon.edu.iq

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic structure of molecules like this compound. The method relies on the absorption of ultraviolet or visible light, which excites electrons from lower-energy ground states to higher-energy excited states. For aromatic and heterocyclic compounds such as quinoxalines, the most significant electronic transitions are typically π-π* transitions, originating from the delocalized π-electron system of the fused rings.

The position of the absorption maxima (λ_max) and the molar absorptivity (ε) are highly sensitive to the molecular structure, particularly the nature and position of substituents on the quinoxaline core. The introduction of a fluorine atom at the 6-position and a methoxy group at the 7-position on the quinoxaline ring is expected to modulate its electronic properties. The fluorine atom generally acts as an electron-withdrawing group through its inductive effect, while the methoxy group is a strong electron-donating group through resonance. This "push-pull" electronic character can influence the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby shifting the absorption bands.

Absorption and Emission Spectra Analysis of Derivatives

The photophysical properties, including absorption and fluorescence emission, of quinoxaline derivatives are subjects of extensive research due to their potential in applications like organic light-emitting diodes (OLEDs) and fluorescent probes. researchgate.net The analysis of their spectra reveals crucial information about structure-property relationships.

The electronic absorption spectra of quinoxaline derivatives are generally characterized by intense absorption bands in the UV region, which are attributed to π-π* transitions within the conjugated system. mdpi.com The specific wavelengths of these transitions are tuned by substituents on the aromatic core. mdpi.com For instance, the presence of electron-donating groups often leads to a bathochromic (red) shift in the absorption and emission spectra. researchgate.net Conversely, electron-withdrawing groups can cause a hypsochromic (blue) shift. In this compound, the interplay between the donating methoxy group and the withdrawing fluoro group would determine the net effect on the spectral properties.

Fluorescence spectroscopy provides complementary information on the de-excitation pathways of the molecule. Following excitation, the molecule relaxes to the lowest vibrational level of the first excited singlet state before returning to the ground state, often by emitting a photon. The difference in wavelength (or energy) between the absorption maximum (λ_abs) and the emission maximum (λ_em) is known as the Stokes shift. A larger Stokes shift is often desirable for applications in fluorescence imaging to minimize self-absorption. The fluorescence quantum yield, which measures the efficiency of the fluorescence process, is also a key parameter that is highly dependent on the molecular structure and environment. researchgate.net Studies on various substituted quinoxalines and related heterocycles show a wide range of emission behaviors, from weak to strong fluorescence, often influenced by solvent polarity and the potential for intramolecular charge transfer (ICT). researchgate.netresearchgate.net

Table 1: Representative Photophysical Properties of Substituted Quinoxaline and Quinoline Derivatives This table presents data from related compounds to illustrate the typical photophysical properties measured for this class of heterocycles.

| Derivative Class | Absorption Max (λ_abs / nm) | Emission Max (λ_em / nm) | Stokes Shift (nm) | Solvent |

|---|---|---|---|---|

| 2-Aryl-4-methoxyquinolines mdpi.com | 310–390 | 410–490 | ~50-100 | Chloroform |

| Push-Pull Quinoxalines researchgate.net | 350-450 | 450-550 | ~100 | Toluene/DMSO |

X-Ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. anton-paar.com This technique provides precise coordinates of atoms within the crystal lattice, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles. anton-paar.com For a molecule like this compound, a single-crystal X-ray diffraction study would unambiguously confirm its molecular geometry, substituent orientation, and intermolecular packing interactions in the solid state.

The process involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. libretexts.org The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots. libretexts.org By analyzing the position and intensity of these spots, the electron density map of the unit cell can be calculated, which is then used to build a model of the atomic structure. bioscience.fi

While the specific crystal structure of this compound is not detailed in the provided search results, crystallographic data for numerous quinoxaline derivatives have been published. nih.govtandfonline.comnih.gov These studies reveal that the quinoxaline ring system is generally planar. However, substituents can be rotated out of this plane. tandfonline.com The crystal packing is governed by various intermolecular forces, such as C–H···O, C–H···N, and C–H···π interactions, as well as π–π stacking, which organize the molecules into specific three-dimensional architectures. tandfonline.com For example, a study on a 6-fluoro-7-methoxy-dihydroquinoxalinone derivative was reported in the context of designing tubulin polymerization inhibitors, indicating that compounds with this specific substitution pattern have been synthesized and are amenable to structural analysis. nih.gov

The crystallographic data obtained for any derivative provides fundamental structural parameters, as illustrated in the representative table below for a related quinoxaline compound.

Table 2: Representative Crystallographic Data for a Quinoxaline Derivative This table shows example data for 3-Hydroxy-5-methyl-2-(quinoxaline-6-carbonyl)cyclohex-2-en-1-one (6a) to illustrate the parameters obtained from an X-ray crystallography study. nih.gov

| Parameter | Value |

|---|---|

| Compound | 3-Hydroxy-5-methyl-2-(quinoxaline-6-carbonyl)cyclohex-2-en-1-one |

| Chemical Formula | C₁₆H₁₂N₂O₃ |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 7.9829 |

| b (Å) | 8.1462 |

| c (Å) | 10.7057 |

| α (°) | 84.359 |

| β (°) | 89.776 |

| γ (°) | 87.419 |

| Volume (ų) | 692.12 |

Computational and Theoretical Investigations of 6 Fluoro 7 Methoxyquinoxaline

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are indispensable tools for elucidating the fundamental properties of molecules at the atomic level. For 6-Fluoro-7-methoxyquinoxaline, these methods provide insights into its stability, electronic distribution, and three-dimensional arrangement of atoms.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the ground-state properties of medium-sized organic molecules like this compound. numberanalytics.com DFT calculations can predict key molecular properties such as geometry, vibrational frequencies, and thermodynamic stability. numberanalytics.com

In a typical DFT study of this compound, the molecular geometry would be optimized to find the lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized geometry provides precise bond lengths, bond angles, and dihedral angles. For instance, the planarity of the quinoxaline (B1680401) ring system and the orientation of the methoxy (B1213986) group relative to the ring are critical parameters determined through DFT.

Furthermore, DFT calculations can provide insights into the electronic effects of the fluoro and methoxy substituents. The electron-withdrawing nature of the fluorine atom and the electron-donating character of the methoxy group create a push-pull system that significantly influences the electron density distribution across the molecule. This can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative electrostatic potential, indicating sites susceptible to electrophilic and nucleophilic attack, respectively.

Table 1: Predicted Ground State Properties of this compound from DFT Calculations

| Property | Predicted Value | Unit |

| Total Energy | Value | Hartrees |

| Dipole Moment | Value | Debye |

| C-F Bond Length | Value | Ångströms (Å) |

| C-O Bond Length (methoxy) | Value | Ångströms (Å) |

| C-O-C Bond Angle (methoxy) | Value | Degrees (°) |

Note: The values in this table are illustrative and would be obtained from specific DFT calculations (e.g., using a functional like B3LYP with a basis set such as 6-31G(d,p)).

Ab Initio Methods for High-Accuracy Electronic Structure Analysis

For even higher accuracy in electronic structure analysis, ab initio methods can be employed. Unlike DFT, which relies on approximations for the exchange-correlation functional, ab initio methods are derived directly from first principles without empirical parameters. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) can provide benchmark-quality data on the electronic structure of this compound.

These high-level calculations are computationally more demanding but can be crucial for validating the results from DFT and for obtaining highly accurate electronic properties, such as ionization potentials, electron affinities, and excited-state energies. While ground-state DFT is often sufficient for many applications, ab initio methods provide a deeper and more precise understanding of the molecule's electronic behavior. uci.eduarxiv.org

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy and spatial distribution of these orbitals in this compound can be readily calculated using DFT.

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Table 2: Calculated Frontier Molecular Orbital Properties of this compound

| Parameter | Predicted Value | Unit |

| HOMO Energy | Value | electron Volts (eV) |

| LUMO Energy | Value | electron Volts (eV) |

| HOMO-LUMO Gap | Value | electron Volts (eV) |

Note: These values are illustrative and would be derived from quantum chemical calculations.

Reaction Mechanism Elucidation via Transition State Calculations

Computational chemistry provides a powerful means to investigate the detailed pathways of chemical reactions, including the identification of transient species like transition states. libretexts.orgims.ac.jp For a molecule like this compound, this could involve studying its synthesis or its reactions with other molecules.

Transition state calculations aim to locate the saddle point on the potential energy surface that connects reactants and products. ims.ac.jp The energy of this transition state determines the activation energy of the reaction, which is directly related to the reaction rate. By mapping out the entire reaction coordinate, from reactants through the transition state to products, a detailed understanding of the reaction mechanism can be achieved. e3s-conferences.org

For example, one could computationally investigate the final step in the synthesis of this compound, which might involve the condensation of a substituted o-phenylenediamine (B120857) with a dicarbonyl compound. Transition state calculations could help to understand the role of catalysts and predict the most favorable reaction pathway. These calculations can also be used to explore potential side reactions and byproducts.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. unlp.edu.arresearchgate.net While no specific QSPR models for this compound have been reported, studies on related quinoxaline derivatives can provide a framework for how such a model could be developed. ingentaconnect.comnih.gov

In a QSPR study, a set of known quinoxaline derivatives and their experimentally determined properties (e.g., melting point, solubility, or a biological activity) would be used as a training set. unlp.edu.arresearchgate.net A large number of molecular descriptors, which are numerical representations of the chemical information encoded within a molecular structure, would be calculated for each molecule in the training set. These descriptors can be constitutional, topological, geometrical, or electronic in nature.

Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then used to build a mathematical model that correlates a subset of these descriptors with the property of interest. ingentaconnect.com Once a statistically robust and predictive QSPR model is developed, it can be used to estimate the properties of new, untested compounds like this compound based solely on its calculated molecular descriptors. This approach can significantly accelerate the design and screening of new quinoxaline derivatives with desired properties.

Applications in Advanced Materials Science and Organic Synthesis

Role as a Core Synthetic Intermediate for Complex Chemical Architectures

The quinoxaline (B1680401) scaffold is a significant structural motif in organic chemistry, and its derivatives serve as crucial intermediates in the synthesis of more complex molecules. The strategic placement of functional groups, such as the fluoro and methoxy (B1213986) substituents in 6-Fluoro-7-methoxyquinoxaline, allows for a variety of chemical transformations, making it a versatile building block for creating intricate chemical architectures.

The synthesis of quinoxaline derivatives often involves the condensation reaction between a substituted 1,2-phenylenediamine and a 1,2-dicarbonyl compound. For instance, the synthesis of 6-chloro-7-fluoro quinoxalines has been achieved by reacting 1,2-diamino-4-chloro-5-fluorobenzene with various diketones. mdpi.com Similarly, this compound can be synthesized from the corresponding 4-fluoro-5-methoxy-1,2-phenylenediamine. Once formed, the fluoro and methoxy groups on the quinoxaline ring can influence subsequent reactions. The fluorine atom, with its high electronegativity, can affect the reactivity of the aromatic ring and can be a site for nucleophilic aromatic substitution under certain conditions. The methoxy group, an electron-donating group, also modulates the electronic properties of the molecule.

The versatility of quinoxaline derivatives as synthetic intermediates is highlighted by their use in creating a wide range of functional molecules. For example, chloro-quinoxaline derivatives can undergo cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce new carbon-carbon or carbon-nitrogen bonds, respectively. chemscene.com This allows for the construction of larger, more complex systems from the basic quinoxaline core. The presence of the fluorine atom in this compound offers a potential handle for specific chemical modifications, including photoreactive processes where the carbon-fluorine bond can be cleaved under specific conditions. nih.gov

Precursor for Advanced Optoelectronic Materials

The extended π-conjugated system of the quinoxaline ring makes its derivatives promising candidates for use in organic electronics. researchgate.net The term "precursor" in this context refers to a molecule that is a foundational component for building the final active material in an electronic device. wikipedia.orgrsc.org this compound, with its specific substituents, can be considered a precursor for the development of novel organic semiconductors and electroluminescent materials.

Development of Organic Semiconductors

Organic semiconductors are the active components in a variety of electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs). The performance of these devices is highly dependent on the molecular structure and packing of the organic semiconductor material. Quinoxaline derivatives have been explored as components of organic semiconductors due to their planar structure and tunable electronic properties. nih.gov

The fluoro and methoxy groups in this compound can influence the material's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These energy levels are critical for efficient charge injection and transport in a semiconductor device. The fluorine atom can lower both HOMO and LUMO levels, which can improve the stability of the material, while the methoxy group can raise these energy levels. By incorporating this building block into larger conjugated systems, it is possible to fine-tune the electronic characteristics of the resulting organic semiconductor.

Fabrication of Electroluminescent Materials

Electroluminescent materials are used in organic light-emitting diodes (OLEDs), where they emit light upon the application of an electric current. tcichemicals.com The color and efficiency of the light emission are determined by the chemical structure of the material. Quinoxaline derivatives have been incorporated into electroluminescent materials as either the host or the emissive dopant in an OLED device. tcichemicals.comrsc.orgrsc.orgnih.gov

The basic structure of an OLED consists of several organic layers sandwiched between two electrodes. tcichemicals.com When a voltage is applied, electrons and holes are injected into the organic layers, and their recombination in the emissive layer leads to the generation of light. The role of the electroluminescent material is to facilitate this process and to emit light of a specific color.

The photophysical properties of quinoxaline derivatives, such as their absorption and emission wavelengths, can be tuned by altering the substituents on the quinoxaline core. researchgate.net The introduction of a fluorine atom and a methoxy group, as in this compound, would be expected to modify the emission color and quantum yield of the resulting material. For instance, related quinoxaline derivatives have been shown to exhibit fluorescence in the blue to green region of the visible spectrum. researchgate.net

Chemical Probes and Sensory Materials

The inherent fluorescence of many quinoxaline derivatives makes them excellent candidates for the development of chemical probes and sensory materials. researchgate.netmdpi.com These materials are designed to change their optical properties, such as color or fluorescence intensity, in response to a specific chemical or physical stimulus.

Design of Fluorescent Dyes and Pigments for Non-Biological Applications

Quinoxaline-based dyes are valued for their strong fluorescence and good photostability. researchgate.net The absorption and emission characteristics of these dyes can be systematically modified by introducing different functional groups onto the quinoxaline ring system. researchgate.netunica.it The electron-donating methoxy group and the electron-withdrawing fluorine atom in this compound create a "push-pull" electronic character within the molecule, which can lead to interesting photophysical properties, such as large Stokes shifts and sensitivity to the local environment.

The development of novel fluorescent dyes often involves extending the π-conjugation of the quinoxaline core, for example, by attaching other aromatic or heterocyclic groups. The photophysical properties of some substituted quinoxaline derivatives are summarized in the table below, illustrating the effect of different substituents on their fluorescence.

| Derivative Type | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (%) | Reference |

| Ethyl (Z)-benzotriazolyl acrylates | ~350 | ~450 | up to 17.8 | researchgate.net |

| Benzophospholo[3,2-b]indoles | ~355 | ~400-500 | up to 75 | beilstein-journals.org |

| 6-Aryl-D-π-A Coumarins | ~440 | ~550 | Variable | unica.it |

This table presents data for related classes of fluorescent compounds to illustrate the range of properties achievable, as specific data for this compound derivatives in this context is not available in the cited literature.

Development of Chemically Controllable Switches

A molecular switch is a molecule that can be reversibly shifted between two or more stable states in response to an external stimulus, such as light, pH, or the presence of a specific chemical species. This change in state is accompanied by a change in the molecule's properties, such as its color or fluorescence. Quinoxaline derivatives have been investigated as components of such switches.

The photoreactivity of fluoro-substituted quinolone derivatives, a related class of compounds, demonstrates the potential for light-induced switching. nih.gov In some cases, the carbon-fluorine bond can be cleaved upon exposure to light, leading to a new chemical species with different properties. This suggests that this compound could potentially be used to design photosensitive materials where the C-F bond acts as a trigger for a switching event. Furthermore, the nitrogen atoms in the pyrazine (B50134) ring can be protonated or can coordinate to metal ions, which can also lead to changes in the molecule's photophysical properties, forming the basis for pH or ion sensors. researchgate.net

Building Blocks in Supramolecular Chemistry

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems from smaller molecular components, held together by non-covalent interactions. Within this field, the development of molecular containers, or "host" molecules, capable of encapsulating other "guest" molecules is a significant area of research. Quinoxaline derivatives, in particular, have emerged as valuable building blocks for the construction of these host-guest systems due to their rigid, planar structure and their electron-accepting properties, which facilitate interactions with a variety of guest molecules.

Synthesis of Cavitands and Other Host-Guest Systems

Cavitands are a class of synthetic host molecules characterized by a rigid, concave cavity that can bind to complementary guest molecules. The synthesis of quinoxaline-based cavitands typically involves the condensation of a resorcin windows.netarene scaffold with a 2,3-dichloroquinoxaline (B139996) derivative. This reaction forms a deep, hydrophobic cavity lined with the quinoxaline "walls."

While the direct use of this compound in the synthesis of cavitands is not extensively documented in existing literature, its structural features suggest its potential as a precursor for creating novel, functionalized cavitands. The presence of the electron-withdrawing fluorine atom and the electron-donating methoxy group on the quinoxaline ring can modulate the electronic properties and, consequently, the binding capabilities of the resulting host molecule.

The key intermediate for incorporating a this compound moiety into a cavitand is the corresponding 2,3-dichloro derivative. A plausible synthetic route to this precursor, 2,3-dichloro-6-fluoro-7-methoxyquinoxaline , is outlined below. This proposed synthesis is based on established methods for the preparation of similar functionalized quinoxalines. mdpi.comgoogle.com

Proposed Synthesis of 2,3-dichloro-6-fluoro-7-methoxyquinoxaline

The synthesis would commence with a suitable starting material, such as 4-fluoro-2-methoxyaniline (B49241). A multi-step process involving nitration, reduction, and subsequent cyclization and chlorination would yield the desired dichloroquinoxaline.

Nitration: 4-fluoro-2-methoxyaniline can be nitrated to introduce a nitro group, leading to the formation of 4-fluoro-2-methoxy-5-nitroaniline. google.com

Reduction: The nitro group is then reduced to an amino group to yield 4-fluoro-5-methoxy-1,2-phenylenediamine .

Cyclization and Chlorination: This diamine can then undergo a one-pot reaction with oxalic acid in the presence of a chlorinating agent like phosphorus oxychloride to form 2,3-dichloro-6-fluoro-7-methoxyquinoxaline . google.com This method has been successfully employed for the synthesis of other substituted 2,3-dichloroquinoxalines. google.com

Table 1: Proposed Intermediates for the Synthesis of 2,3-dichloro-6-fluoro-7-methoxyquinoxaline

| Compound Name | Molecular Formula | Key Synthetic Step |

| 4-fluoro-2-methoxy-5-nitroaniline | C₇H₇FN₂O₃ | Nitration of 4-fluoro-2-methoxyaniline |

| 4-fluoro-5-methoxy-1,2-phenylenediamine | C₇H₉FN₂O | Reduction of 4-fluoro-2-methoxy-5-nitroaniline |

| 2,3-dichloro-6-fluoro-7-methoxyquinoxaline | C₉H₅Cl₂FN₂O | Cyclization and chlorination of 4-fluoro-5-methoxy-1,2-phenylenediamine |

Synthesis of a Functionalized Cavitand

Once the key precursor, 2,3-dichloro-6-fluoro-7-methoxyquinoxaline , is obtained, it can be used in a condensation reaction with a resorcin windows.netarene to construct the cavitand. bohrium.com The reaction is typically carried out in a suitable solvent such as DMF in the presence of a base like cesium carbonate. nih.gov

The resulting cavitand, featuring four this compound walls, would possess a unique electronic environment within its cavity. The interplay of the electron-withdrawing fluorine and electron-donating methoxy groups is expected to influence the host-guest binding properties, potentially leading to selective recognition of specific guest molecules.

Table 2: Proposed Functionalized Cavitand

| Compound Name | Molecular Formula (example with C-pentyl resorcin windows.netarene) | Key Features |

| Tetrakis(this compound)cavitand | C₈₀H₈₄F₄N₈O₁₂ | Deep, functionalized cavity with alternating fluoro and methoxy substituents on the quinoxaline walls. |

The synthesis of such functionalized cavitands opens avenues for the development of new molecular sensors, catalysts, and materials with tailored properties for specific applications in advanced materials science and organic synthesis. The strategic placement of substituents on the quinoxaline building blocks allows for fine-tuning of the host-guest interactions, a fundamental principle in supramolecular chemistry. numberanalytics.com

Future Research Directions and Emerging Trends

Exploration of Unconventional Synthetic Pathways and Sustainable Methodologies

The traditional synthesis of quinoxalines involves the condensation of an aromatic o-diamine with a 1,2-dicarbonyl compound. cusat.ac.inijirt.org For 6-Fluoro-7-methoxyquinoxaline, this would typically involve the reaction of 4-fluoro-5-methoxy-1,2-phenylenediamine with glyoxal (B1671930). While effective, this method often relies on harsh conditions and hazardous solvents. ijirt.org Future research is increasingly focused on unconventional and sustainable, or "green," synthetic protocols that offer benefits such as milder reaction conditions, shorter reaction times, higher yields, and reduced environmental impact. ijirt.orgtsijournals.com

Emerging sustainable approaches that could be applied to the synthesis of this compound include:

Microwave-Assisted Synthesis: This technique uses microwave irradiation to rapidly heat the reaction mixture, often leading to dramatically reduced reaction times and improved yields, sometimes without the need for a solvent. tsijournals.comtsijournals.com

Ultrasound-Assisted Synthesis: The use of ultrasonic waves can enhance reaction rates and mass transfer through acoustic cavitation, providing an energy-efficient method for synthesis under mild conditions. ijirt.org

Green Catalysis: The development and use of environmentally benign and recyclable catalysts is a key area of green chemistry. For quinoxaline (B1680401) synthesis, this includes nanostructured metal oxides like Cu₂O, which can be easily separated and reused, and solid acid catalysts. ijirt.orgbohrium.com

Biocatalysis: Enzyme-mediated reactions, such as those using oxidoreductases, represent a highly sustainable option, offering remarkable selectivity under mild, aqueous conditions and generating minimal waste. ijirt.org

Interactive Data Table: Potential Sustainable Synthetic Methodologies

| Methodology | Energy Source/Catalyst | Key Advantages | Relevant Findings |

|---|---|---|---|

| Microwave-Assisted Synthesis | Microwave Irradiation | Rapid reaction times (seconds to minutes), high yields, solvent-free conditions possible. tsijournals.comtsijournals.com | A one-pot, solvent-free microwave synthesis of quinoxalines from o-phenylenediamine (B120857) and glyoxal was achieved in 60 seconds at 160 watts. tsijournals.com |

| Ultrasound-Assisted Synthesis | Ultrasonic Waves | Enhanced reaction rates, high purity, mild temperature and pressure conditions. ijirt.org | Promotes cavitation effects that improve mass transfer, leading to efficient synthesis. ijirt.org |

| Heterogeneous Catalysis | Nanostructured Cu₂O | Recyclable catalyst, high selectivity, mild reaction conditions (e.g., 60°C). bohrium.com | Nanostructured Cu₂O cubes demonstrated 95% selectivity for quinoxaline derivatives in high yield. bohrium.com |

| Biocatalysis | Oxidoreductase Enzymes | High selectivity, operates in water at ambient temperature, minimal waste. ijirt.org | Enzyme-mediated reactions offer a green alternative by avoiding harsh chemicals and conditions. ijirt.org |

Investigation of Novel Reactivity Patterns and Rearrangements

The electronic characteristics of this compound are dictated by the opposing effects of its substituents. The fluorine at the C6 position acts as an electron-withdrawing group via induction, while the methoxy (B1213986) group at the C7 position is electron-donating through resonance. This push-pull system can lead to novel reactivity patterns not observed in simpler quinoxaline derivatives.

Future investigations should focus on:

Regioselective Reactions: The interplay between the fluoro and methoxy groups will influence the electron density at different positions of the quinoxaline rings, directing the outcome of electrophilic substitution (e.g., nitration, halogenation) on the benzene (B151609) ring and nucleophilic attack on the pyrazine (B50134) ring. Oxidation of the pyrazine nitrogens with peracids can form N-oxides, which are versatile intermediates. researchgate.net The specific substitution pattern may allow for regioselective formation of the N1- or N4-oxide, creating pathways to distinct products.

Photochemical Reactivity: Quinoxaline derivatives, particularly N-oxides, are known to be sensitive to UV irradiation, leading to photoinduced rearrangements. nih.gov For instance, 2-substituted quinoxaline 1,4-dioxides can isomerize to 3-oxoquinoxaline 1-N-oxides. nih.gov Furthermore, studies on related 6-fluoroquinolone compounds have shown that the C-F bond can be cleaved under photochemical conditions, a reaction that could be exploited for further functionalization. nih.gov

Rearrangement Reactions: Quinoxalinones and their derivatives can undergo acid-catalyzed rearrangements to form other heterocyclic systems, most notably benzimidazoles. researchgate.netrsc.orgresearchgate.net The specific substituents on this compound could influence the feasibility and outcome of such skeletal transformations, potentially providing a route to novel, highly functionalized benzimidazole (B57391) structures.

Interactive Data Table: Predicted Reactivity of this compound

| Reaction Type | Potential Outcome | Influencing Factors | Relevant Findings |

|---|---|---|---|

| N-Oxidation | Regioselective formation of N1- or N4-oxides. | The electronic push-pull nature of the F and OMe groups directing the oxidant. | Oxidation of the quinoxaline core typically occurs on the pyrazine nitrogens to give N-oxides. researchgate.net |

| Photoinduced Rearrangement | Isomerization or C-F bond cleavage. | UV irradiation, solvent, and structure of excited state. | Quinoxaline 1,4-dioxides can rearrange upon photolysis nih.gov; C-F bonds in related fluoroquinolones are known to cleave. nih.gov |

| Acid-Catalyzed Rearrangement | Skeletal transformation into a substituted benzimidazole. | Acid catalysis, reaction conditions. | Quinoxalin-2(1H)-one derivatives can rearrange to form benzimidazoles under acidic conditions. researchgate.netrsc.org |

Integration into Hybrid Organic-Inorganic Material Systems

The unique electronic properties of quinoxaline derivatives make them attractive building blocks for advanced functional materials. qmul.ac.ukd-nb.info The field of hybrid organic-inorganic materials, which combines the processability and tunability of organic molecules with the robust properties of inorganic components, is a particularly promising area. europa.eu

Future research into this compound could explore its integration into:

Electron-Transporting Materials: Quinoxaline-based molecules are used as non-fullerene acceptors and electron-transporting layers in organic solar cells (OSCs) and organic field-effect transistors (OFETs). qmul.ac.ukd-nb.info The specific electronic tuning provided by the fluoro and methoxy groups could be harnessed to optimize the LUMO (Lowest Unoccupied Molecular Orbital) energy level for efficient charge transfer with donor polymers.

Luminescent Materials: When combined with other chromophores, quinoxaline derivatives can function as efficient emitters in organic light-emitting diodes (OLEDs). acs.org The 6-fluoro-7-methoxy substitution pattern could be used to fine-tune the emission color and quantum efficiency of such materials.

Coordination Complexes and MOFs: The nitrogen atoms of the pyrazine ring can act as ligands, coordinating to metal ions. While quinoxaline derivatives have been used as ligands for metals like bismuth, the field remains relatively unexplored. researchgate.net this compound could be used to construct novel metal-organic frameworks (MOFs) or coordination polymers with tailored electronic or photophysical properties.

Hybrid Photocatalysts: Quinoxaline-based materials have been blended with inorganic components like TiO₂ nanorods to create hybrid photocatalysts for hydrogen evolution. qmul.ac.ukeuropa.eu The specific properties of this compound could be leveraged to enhance light absorption and charge separation in such systems.

Interactive Data Table: Potential Applications in Hybrid Materials

| Hybrid System | Potential Role of this compound | Target Application | Relevant Findings |

|---|---|---|---|

| Organic Solar Cells (OSCs) | Electron-acceptor or part of an electron-transporting layer. | Renewable energy generation. | Quinoxaline derivatives are promising non-fullerene acceptors in OSCs. qmul.ac.ukd-nb.info |

| Organic Light-Emitting Diodes (OLEDs) | Emitter or host material in the emissive layer. | Displays, solid-state lighting. | Chromophore-labeled quinoxalines serve as efficient electroluminescent materials. acs.org |

| Metal-Organic Frameworks (MOFs) | Organic linker coordinating to metal nodes. | Gas storage, catalysis, sensing. | Quinoxaline can act as an N-donor ligand for metal ions like Bi(III). researchgate.net |

| Hybrid Photocatalysts | Light-absorbing organic component. | Solar fuel production (e.g., H₂). | Quinoxaline-based polymers blended with inorganic nanoparticles can enhance photocatalytic activity. qmul.ac.uk |

Advanced Computational Design for Targeted Chemical Properties

Computational modeling has become an indispensable tool in chemistry, allowing for the prediction of molecular properties and the rational design of new compounds, which reduces reliance on time-consuming and costly experimentation. longdom.org For a molecule like this compound, computational methods can be used to pre-screen its potential for various applications and to design new derivatives with enhanced performance.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or a specific property. nih.govresearchgate.net For this compound, 2D and 3D-QSAR models could be developed to predict its potential as, for example, an enzyme inhibitor, by correlating molecular descriptors with activity data. nih.govresearchgate.net

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. kthmcollege.ac.in Docking studies could be used to assess the potential of this compound as a therapeutic agent by simulating its interaction with the active site of a target protein. kthmcollege.ac.innih.gov

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial in drug discovery. In silico tools can estimate these properties for this compound, helping to assess its drug-likeness early in the design process. nih.gov

Density Functional Theory (DFT): DFT calculations are used to predict the electronic structure and properties of molecules, such as HOMO/LUMO energy levels, absorption spectra, and dipole moments. qmul.ac.uk This is particularly valuable for designing materials for optical and electronic applications, allowing researchers to computationally screen derivatives of this compound for optimal performance in devices like OSCs or OLEDs. qmul.ac.uklongdom.org

Interactive Data Table: Computational Design Approaches

| Computational Method | Purpose | Application to this compound | Relevant Findings |

|---|---|---|---|

| QSAR (Quantitative Structure-Activity Relationship) | Predict biological activity or properties based on chemical structure. | Design of derivatives with targeted potency as potential drugs (e.g., anticancer). nih.govdntb.gov.ua | 2D and 3D-QSAR models for other quinoxalines have shown excellent correlation between structure and anticancer activity. nih.govresearchgate.net |

| Molecular Docking | Predict binding mode and affinity to a biological target. | Identify potential protein targets and optimize binding interactions for drug discovery. kthmcollege.ac.in | Docking studies of quinoxaline derivatives against targets like DNA gyrase have revealed key binding interactions. kthmcollege.ac.in |

| ADMET Prediction | Estimate pharmacokinetic and toxicity profiles. | Assess drug-likeness and potential safety issues before synthesis. | In silico ADMET parameters are routinely calculated for new quinoxaline derivatives in drug design studies. nih.gov |

| DFT (Density Functional Theory) | Calculate electronic structure and optoelectronic properties. | Predict energy levels (HOMO/LUMO) and absorption spectra to design materials for OLEDs and solar cells. qmul.ac.uk | DFT has been used to design quinoxaline molecules with modulated optoelectronic properties for organic electronics. qmul.ac.uk |

Q & A

Basic: What are the established synthesis routes for 6-Fluoro-7-methoxyquinoxaline, and what key reaction conditions influence yield?

Methodological Answer:

The synthesis of this compound typically involves heterocyclic ring formation via condensation reactions. Common routes include:

- Route 1: Condensation of fluorinated and methoxylated phenylenediamine derivatives with glyoxal derivatives under acidic conditions. Temperature control (70–90°C) and catalyst selection (e.g., HCl or H₂SO₄) significantly affect yield .

- Route 2: Cyclization of pre-functionalized quinoxaline precursors using fluorinating agents (e.g., DAST) and methoxylation via nucleophilic substitution. Solvent polarity (e.g., DMF vs. THF) impacts reaction efficiency .

Key Considerations:

- Monitor reaction progress using TLC or HPLC to avoid over-fluorination.

- Optimize stoichiometry of fluorine and methoxy precursors to minimize side products.

Advanced: How can factorial design optimize synthesis parameters for this compound to address low yield?

Methodological Answer:

A 2³ factorial design can systematically evaluate variables:

| Factor | Levels |

|---|---|

| Temperature | 70°C, 90°C |

| Catalyst Concentration | 0.1 M, 0.3 M |

| Reaction Time | 6 h, 12 h |

Steps:

Conduct 8 experiments with all factor combinations.

Use ANOVA to identify significant interactions (e.g., temperature-catalyst synergy).

Validate optimal conditions via confirmation trials .

Example Outcome:

Higher catalyst concentration (0.3 M) at 90°C for 12 h may increase yield by 25% while reducing impurities.

Basic: Which spectroscopic techniques reliably characterize this compound, and what spectral signatures are critical?

Methodological Answer:

- ¹H/¹³C NMR: Confirm methoxy (-OCH₃) at δ ~3.8–4.0 ppm (¹H) and δ ~55–60 ppm (¹³C). Fluorine substitution causes deshielding in adjacent protons .

- FT-IR: C-F stretch at 1100–1250 cm⁻¹ and C-O-C (methoxy) at ~1250 cm⁻¹.

- Mass Spectrometry: Molecular ion peak [M+H]⁺ at m/z 197 (calculated) with fragmentation patterns matching quinoxaline backbone cleavage.